molecular formula C4H8N2O2S B586282 1-Cyano-N,N-dimethylmethanesulfonamide CAS No. 926265-18-1

1-Cyano-N,N-dimethylmethanesulfonamide

Cat. No.: B586282
CAS No.: 926265-18-1
M. Wt: 148.18
InChI Key: HYLLRLMSCNHPBI-UHFFFAOYSA-N
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Description

1-Cyano-N,N-dimethylmethanesulfonamide is a sulfonamide derivative with the molecular formula C4H8N2O2S and a molecular weight of 148.18 g/mol. This compound is known for its versatility in organic synthesis, contributing to the development of various sulfonamide and cyano-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-N,N-dimethylmethanesulfonamide can be synthesized through various methods. The reaction typically requires an organic base and is carried out under controlled temperature conditions to ensure the desired product’s formation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the cyano group or the sulfonamide group is replaced by other nucleophiles.

    Electrosynthesis: It is used in the electrosynthesis of isothiazoles, showcasing its role in generating sulfur-containing compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include organic bases and nucleophiles such as amines or thiols.

    Electrosynthesis: This process often involves a reactive sulfur-graphite electrode and specific electrochemical conditions.

Major Products Formed:

    Vinyl Sulfones: These are formed through dehydrative protocols starting from related sulfonamides.

    Isothiazoles: Produced via electrosynthesis, these compounds have potential biological and material science applications.

Scientific Research Applications

1-Cyano-N,N-dimethylmethanesulfonamide serves as a versatile intermediate in organic synthesis, contributing to the development of various sulfonamide and cyano-containing compounds. Its applications span multiple fields:

    Chemistry: Used in the synthesis of vinyl sulfones and sulfonamides, which are pivotal in synthetic organic chemistry.

    Biology: Its derivatives are utilized for their biological activities, including enzyme inhibition.

    Medicine: Plays a role in the preparation of antibiotics and other pharmaceutical compounds.

    Industry: Employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyano-N,N-dimethylmethanesulfonamide exerts its effects involves its ability to participate in nucleophilic substitution and electrosynthesis reactions. The molecular targets and pathways involved include the formation of vinyl sulfones and isothiazoles, which have significant biological and material science applications.

Comparison with Similar Compounds

  • 1-Cyano-N,N-diethylmethanesulfonamide
  • 1-Cyano-N,N-dimethylmethanesulfonamide
  • 1-Cyano-N,N-dipropylmethanesulfonamide

Comparison: this compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in organic synthesis and its role in the preparation of biologically active compounds set it apart from other similar compounds.

Biological Activity

1-Cyano-N,N-dimethylmethanesulfonamide (CAS Number: 926265-18-1) is a sulfonamide derivative with the molecular formula C4H8N2O2S and a molecular weight of 148.18 g/mol. This compound has garnered attention in various fields due to its potential biological activities and applications in organic synthesis.

This compound is known for its versatility in organic synthesis, particularly in the formation of sulfonamide and cyano-containing compounds. It can be synthesized through various methods, typically involving an organic base under controlled temperature conditions to ensure optimal yield and purity. The reactions often include nucleophilic substitution and electrosynthesis, making it a valuable intermediate in chemical research and industrial applications.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The compound can interact with various biological targets, leading to the formation of biologically active derivatives. For instance, it can generate vinyl sulfones and isothiazoles, which are known for their significant biological properties, including enzyme inhibition.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Enzyme Inhibition : Some studies have shown that compounds derived from this sulfonamide can inhibit specific enzymes, which may have implications for drug development.
  • Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial effects, and this compound's derivatives may also possess similar properties.
  • Potential Anticancer Activity : Certain derivatives have been explored for their potential to act against cancer cells, although more research is needed to elucidate these effects fully.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of several sulfonamide derivatives, including those derived from this compound. The results indicated that these compounds could effectively inhibit the activity of specific enzymes involved in bacterial metabolism. This finding supports the potential use of such compounds in developing new antibiotics.

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of various sulfonamide derivatives. The study revealed that certain analogs exhibited cytotoxic effects on cancer cell lines, suggesting a promising avenue for further investigation into their therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC4H8N2O2S148.18 g/molEnzyme inhibition, potential antimicrobial effects
1-Cyano-N,N-diethylmethanesulfonamideC6H12N2O2S176.24 g/molSimilar enzyme inhibition properties
1-Cyano-N,N-dipropylmethanesulfonamideC8H16N2O2S204.30 g/molInvestigated for antimicrobial activity

This table highlights the molecular differences among these compounds while indicating their shared biological activities.

Properties

IUPAC Name

1-cyano-N,N-dimethylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-6(2)9(7,8)4-3-5/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLLRLMSCNHPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653794
Record name 1-Cyano-N,N-dimethylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926265-18-1
Record name 1-Cyano-N,N-dimethylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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